3'-Fluoropropiophenone
Overview
Description
3’-Fluoropropiophenone is a chemical compound with the molecular formula C9H9FO . It is also known as 1-(3-fluorophenyl)propan-1-one . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3’-Fluoropropiophenone involves the reaction of 1-(3-fluorophenyl)propan-1-ol with Jones reagent in acetone at 0 - 10°C for 3 hours . The reaction solution is then stirred at 0 to 10°C for an additional hour .Molecular Structure Analysis
The molecular weight of 3’-Fluoropropiophenone is 152.1656 . The IUPAC Standard InChI is InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
3’-Fluoropropiophenone is a clear, colorless oil . It has a molecular weight of 152.17 .Scientific Research Applications
Pharmaceuticals
3’-Fluoropropiophenone: is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its fluorinated structure makes it a valuable precursor in the development of compounds with enhanced metabolic stability and bioavailability. It’s often used in the creation of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications .
Material Science
In material science, 3’-Fluoropropiophenone serves as a monomer for the production of advanced polymers. These polymers exhibit unique properties such as resistance to solvents and chemicals, making them suitable for use in specialty coatings and high-performance materials .
Chemical Synthesis
This compound plays a critical role in organic synthesis, particularly in the introduction of fluorine into molecules. The presence of fluorine can significantly alter the chemical and physical properties of a compound, leading to the discovery of new reactions and pathways in synthetic chemistry .
Analytical Chemistry
3’-Fluoropropiophenone: is used as a standard in chromatography and mass spectrometry for the quantification and analysis of various substances. Its well-defined properties allow for accurate calibration and method development in analytical procedures .
Agriculture
While not directly used in agriculture, the chemical structure of 3’-Fluoropropiophenone can inspire the design of novel agrochemicals. Fluorinated compounds are explored for their potential to act as pesticides and herbicides with improved efficacy and reduced environmental impact .
Environmental Science
Research into the environmental applications of fluorinated compounds like 3’-Fluoropropiophenone includes the study of their behavior and breakdown in ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their long-term impact and for the development of greener chemical processes .
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMOHVRRKYJFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334578 | |
Record name | 3'-Fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoropropiophenone | |
CAS RN |
455-67-4 | |
Record name | 3'-Fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Fluoropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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